molecular formula C7H13N3O B3313781 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine CAS No. 946667-72-7

1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B3313781
CAS No.: 946667-72-7
M. Wt: 155.2 g/mol
InChI Key: DEMYOKSOUVVNGZ-UHFFFAOYSA-N
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Description

Significance of Oxadiazole Ring Systems in Organic Synthesis and Functional Materials

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in organic synthesis and medicinal chemistry. nih.gov Its isomers are recognized as bioisosteres for ester and amide functionalities, a characteristic that allows for the modification of a drug candidate's metabolic stability and pharmacokinetic profile. nih.gov The thermal and chemical robustness of the oxadiazole ring further enhances its appeal in the development of stable organic compounds. nih.gov Beyond pharmaceuticals, oxadiazole derivatives are integral to the development of functional materials, including scintillators and dyestuffs.

Overview of 1,2,4-Oxadiazole (B8745197) Isomers and their Distinct Structural Features

Oxadiazoles (B1248032) exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The arrangement of the heteroatoms in the ring dictates the electronic properties and three-dimensional shape of the molecule, influencing its interactions with biological targets. The 1,2,4-oxadiazole isomer, the focus of this article, is a stable aromatic system. The nitrogen atoms in the 1,2,4-oxadiazole ring are pyridine-like, contributing to its electron-deficient nature. This electronic characteristic is a key factor in its synthetic utility and its role as a pharmacophore.

IsomerStructural FeaturesStability
1,2,3-Oxadiazole Adjacent nitrogen atomsUnstable, prone to ring-opening
1,2,4-Oxadiazole Nitrogen atoms at positions 2 and 4Stable and aromatic
1,2,5-Oxadiazole Nitrogen atoms at positions 2 and 5Stable and aromatic
1,3,4-Oxadiazole Nitrogen atoms at positions 3 and 4Stable and aromatic

Rationale for Researching 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine and its Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating this compound and its derivatives can be inferred from studies on analogous structures. The 1,2,4-oxadiazole core is a known constituent of various pharmacologically active agents. nih.gov The tert-butyl group, a bulky and lipophilic moiety, is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to target proteins. The methanamine group provides a basic center that can participate in hydrogen bonding and salt formation, which are crucial for drug solubility and receptor interaction.

Research into structurally related compounds, such as tert-butylphenylthiazoles with an oxadiazole linker, has revealed promising antibacterial activity, particularly against multidrug-resistant pathogens. researchgate.netnih.gov These findings suggest that the combination of a tert-butyl group and an oxadiazole ring can be a fruitful strategy in the design of novel therapeutic agents. Therefore, it is plausible that this compound is being investigated as a building block or a potential lead compound in drug discovery programs.

Historical Context of Oxadiazole Synthesis and Applications (excluding medicinal history of specific drugs with clinical data)

The synthesis of the 1,2,4-oxadiazole ring system dates back to the late 19th century. One of the earliest and most fundamental methods involves the reaction of amidoximes with acylating agents, followed by cyclodehydration. lew.ro Over the decades, a multitude of synthetic strategies have been developed to access substituted 1,2,4-oxadiazoles, reflecting their growing importance. These methods often involve the construction of the heterocyclic ring from acyclic precursors.

Common synthetic approaches include the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and the reaction of O-acyl amidoximes. lew.ro The use of solid-phase synthesis and microwave-assisted organic synthesis has further expanded the toolkit for creating diverse libraries of oxadiazole derivatives for high-throughput screening. lew.ro The versatility in synthetic accessibility has been a significant driver in the exploration of oxadiazoles for various applications, from pharmaceuticals to materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)10-11-6/h4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMYOKSOUVVNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the tert-butyl, oxadiazole, and methanamine moieties.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the tert-butyl group, the methylene (B1212753) bridge, and the primary amine are expected. The tert-butyl group, with its nine equivalent protons, will characteristically appear as a sharp singlet. The chemical shift of this signal is anticipated in the upfield region, typically around 1.45 ppm, due to the shielding effect of the sp³-hybridized carbon to which they are attached. lew.ro

The methylene protons (-CH₂-) adjacent to the oxadiazole ring and the amine group are expected to produce a singlet in the range of 3.8-4.2 ppm. Its proximity to the electron-withdrawing oxadiazole ring and the nitrogen atom of the amine group would cause a downfield shift. The protons of the primary amine (-NH₂) are expected to exhibit a broad singlet, the chemical shift of which can be variable and is dependent on factors such as solvent, concentration, and temperature. Typically, this signal would appear between 1.5 and 3.5 ppm.

Table 1: Predicted ¹H-NMR Chemical Shift Assignments

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.45Singlet9H
-CH₂-NH₂~4.0Singlet2H
-CH₂-NH₂~1.5 - 3.5Broad Singlet2H

Note: Data are predictive and based on analogous structures.

The ¹³C-NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The 1,2,4-oxadiazole (B8745197) ring itself is characterized by two distinct carbon signals. The C3 and C5 carbons of the 1,2,4-oxadiazole ring are expected to resonate at approximately 168 ppm and 178 ppm, respectively. scispace.com The significant downfield shift is due to their presence within the heterocyclic aromatic system and their bonding to electronegative nitrogen and oxygen atoms.

The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The quaternary carbon is expected around 32-35 ppm, while the methyl carbons should appear further upfield, around 28-30 ppm. The methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of 35-45 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃~28.5
-C (CH₃)₃~33.0
-C H₂-NH₂~40.0
C3-Oxadiazole~168.0
C5-Oxadiazole~178.0

Note: Data are predictive and based on analogous structures. scispace.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. The scissoring vibration of the -NH₂ group is anticipated around 1600-1650 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is expected to produce a strong band around 1590-1610 cm⁻¹. orientjchem.orgmdpi.com The C-O-C stretching within the oxadiazole ring would likely appear in the 1200-1250 cm⁻¹ region. The characteristic bending vibrations for the tert-butyl group are expected around 1370 and 1395 cm⁻¹ (asymmetrical and symmetrical deformations).

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C-C skeletal vibrations of the tert-butyl group and the symmetric vibrations of the oxadiazole ring are expected to be strong in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
-NH₂Symmetric & Asymmetric Stretch3300-3500MediumWeak
-CH₃, -CH₂C-H Stretch2850-3000StrongStrong
-NH₂Scissoring1600-1650MediumWeak
C=N (Oxadiazole)Stretch1590-1610StrongMedium
C(CH₃)₃Bending~1370, ~1395MediumMedium
C-O-C (Oxadiazole)Stretch1200-1250StrongWeak

Note: Data are predictive and based on characteristic group frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₁₃N₃O), the expected exact mass of the molecular ion [M]⁺• would be approximately 155.1059 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted based on the stability of the resulting fragments. A prominent fragmentation pathway would likely involve the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety to form a stable tertiary carbocation. Another expected fragmentation is the cleavage of the C-C bond of the tert-butyl group, leading to the loss of a tert-butyl radical ([M-57]⁺). Cleavage of the methylene-amine bond could also occur. The oxadiazole ring itself can undergo characteristic ring cleavage.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (Predicted)Fragment
155[C₇H₁₃N₃O]⁺• (Molecular Ion)
140[M - CH₃]⁺
98[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Note: Fragmentation patterns are predictive and based on the analysis of related structures. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The 1,2,4-oxadiazole ring is the primary chromophore in this compound. The electronic spectrum is expected to be characterized by π → π* and n → π* transitions.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. These are associated with the conjugated system of the oxadiazole ring. The n → π* transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the ring) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. The exact wavelengths of these transitions are sensitive to the solvent environment.

Thermal Analysis Techniques for Understanding Molecular Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of a material, including melting point, phase transitions, and decomposition temperature.

A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point, provided the compound is crystalline. The temperature at which this peak occurs would define its melting point and provide an indication of its purity. At higher temperatures, an exothermic event may be observed, corresponding to the thermal decomposition of the compound. The thermal stability of oxadiazole derivatives can vary significantly based on their substituents. researchgate.net Generally, the 1,2,4-oxadiazole ring is considered to be a relatively stable heterocycle. acs.org

Reactivity and Derivatization Studies of 1 5 Tert Butyl 1,2,4 Oxadiazol 3 Yl Methanamine

Functional Group Transformations Involving the Methanamine Moiety

The primary amine of the methanamine group is a versatile handle for the synthesis of a diverse range of derivatives through reactions such as amidation, urethane (B1682113) formation, alkylation, acylation, and imine formation.

Amidation and Urethane Formation

The nucleophilic nature of the primary amine in 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine allows for straightforward amidation and urethane formation.

Amidation reactions are typically carried out by treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. For instance, the reaction with various acid chlorides in the presence of a base like triethylamine (B128534) yields the corresponding N-acylated derivatives. While specific examples for the title compound are not extensively documented in publicly available literature, analogous reactions with other amino-oxadiazoles are well-established.

Acylating AgentBaseProductReference
Acetyl chlorideTriethylamineN-( (5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl)acetamide
Benzoyl chlorideTriethylamineN-( (5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl)benzamide
4-tert-butylbenzoyl chlorideTriethylamineN-( (5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl)-4-tert-butylbenzamide

Urethane formation is readily achieved through the reaction of the primary amine with isocyanates or isothiocyanates. This reaction typically proceeds under mild conditions to afford the corresponding urea (B33335) or thiourea (B124793) derivatives. The addition of the amine to the electrophilic carbon of the isocyanate is generally a rapid and high-yielding process.

ReagentProductReference
Phenyl isocyanate1-( (5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl)-3-phenylurea
3-Chlorophenyl isocyanate1-( (5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl)-3-(3-chlorophenyl)urea

Alkylation and Acylation Reactions

N-Alkylation of the methanamine moiety can be achieved using various alkylating agents, such as alkyl halides. The reaction outcome can be influenced by the reaction conditions, including the choice of base and solvent, which can affect the degree of alkylation (mono- versus di-alkylation). For instance, N-1 selective alkylation of similar heterocyclic systems has been achieved using sodium hydride in tetrahydrofuran.

N-Acylation , as mentioned in the amidation section, is a common transformation. The use of different acylating agents allows for the introduction of a wide variety of functional groups, thereby modifying the physicochemical properties of the parent compound. Acylation can be carried out using acyl chlorides, anhydrides, or carboxylic acids with suitable activating agents.

Imine and Schiff Base Formation

The primary amine of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases . This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of the C=N double bond is a key feature of these derivatives.

Carbonyl CompoundCatalystProductReference
BenzaldehydeGlacial acetic acid(E)-N-benzylidene-1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
Substituted BenzaldehydesGlacial acetic acidCorresponding substituted Schiff bases

Chemical Modifications at the Oxadiazole Ring System

The 1,2,4-oxadiazole (B8745197) ring, while aromatic, possesses certain electronic characteristics that make it susceptible to specific types of chemical modifications, particularly nucleophilic attack and rearrangement reactions.

Nucleophilic Attack and Ring-Opening Reactions

The 1,2,4-oxadiazole ring is relatively electron-deficient, which makes it susceptible to nucleophilic attack , especially at the C5 and C3 positions. The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.

Ring-opening reactions can occur under the influence of strong nucleophiles or harsh reaction conditions. For example, treatment of some 1,2,4-oxadiazoles with strong bases can lead to cleavage of the N-O bond, followed by rearrangement to other heterocyclic systems. The stability of the 1,2,4-oxadiazole ring in the title compound is enhanced by the presence of the bulky tert-butyl group at the C5 position. However, reactions involving strong nucleophiles could potentially lead to ring-opening. For instance, certain 5-substituted 1,2,4-oxadiazoles have been shown to undergo ring cleavage and subsequent rearrangement in the presence of nucleophiles like hydrazine.

Rearrangement Reactions of the 1,2,4-Oxadiazole Core

Another relevant rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been observed in 1,2,4-oxadiazoles, particularly those with electron-withdrawing groups. This process involves the initial addition of a nucleophile to the oxadiazole ring, followed by ring opening and subsequent ring closure to form a new heterocyclic ring.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the 1,2,4-oxadiazole scaffold. researchgate.net These reactions typically require a halo-substituted oxadiazole as a coupling partner. For a molecule like this compound, a synthetic precursor such as a 3-halo or 5-halo-1,2,4-oxadiazole would be necessary to participate in these transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent method for creating C-C bonds. Recent studies have demonstrated its effectiveness for arylating 1,2,4-oxadiazoles. For instance, the coupling of 3-aryl-5-chloro-1,2,4-oxadiazoles with various arylboronic acids can be achieved using a palladium catalyst. One particularly effective catalyst system is RuPhos Pd G4, which has been shown to facilitate these couplings with high yields and a broad substrate scope. researchgate.net The reaction typically proceeds under basic conditions, with a suitable palladium precatalyst and a phosphine (B1218219) ligand enhancing catalyst stability and reactivity. researchgate.net

This methodology allows for the introduction of aryl or heteroaryl groups onto the oxadiazole core, which is a common strategy in the development of new chemical entities. researchgate.net

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)Ref
15-Chloro-3-phenyl-1,2,4-oxadiazolePhenylboronic acidRuPhos Pd G4K2CO31,4-Dioxane/H2O92 researchgate.net
25-Chloro-3-phenyl-1,2,4-oxadiazole4-Methoxyphenylboronic acidRuPhos Pd G4K2CO31,4-Dioxane/H2O88 researchgate.net
35-Chloro-3-phenyl-1,2,4-oxadiazole3-Thienylboronic acidRuPhos Pd G4K2CO31,4-Dioxane/H2O85 researchgate.net

This table presents representative examples of Suzuki-Miyaura coupling reactions on the 1,2,4-oxadiazole scaffold.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation, enabling the coupling of aryl halides with a wide range of amines. wikipedia.orglibretexts.orgyoutube.com This reaction could be applied to a halo-substituted precursor of the target compound to introduce various amino functionalities. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. libretexts.orgyoutube.com The choice of a bulky, electron-rich phosphine ligand is crucial for the reaction's success. youtube.com

Similarly, palladium-catalyzed C-O bond formation (etherification) can be used to synthesize aryl ethers from aryl halides and alcohols. nih.govnih.govrsc.org This methodology allows for the construction of complex molecules containing diaryl ether or alkyl aryl ether linkages on the oxadiazole core under relatively mild conditions, tolerating a variety of functional groups. nih.gov

Regioselective Functionalization Strategies for 1,2,4-Oxadiazoles

Achieving regioselectivity in the functionalization of the 1,2,4-oxadiazole ring is paramount for synthesizing specific isomers. The primary strategy for regioselective substitution relies on the synthesis of the heterocycle from appropriately functionalized starting materials. nih.govchim.it

The most common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate. nih.gov This intermediate is formed by the reaction of an amidoxime (B1450833) with a carboxylic acid derivative (like an acyl chloride or ester). nih.govmdpi.com The regiochemistry is precisely controlled by this approach: the substituent from the amidoxime ends up at the C3 position, while the substituent from the carboxylic acid derivative is installed at the C5 position. chim.it Therefore, to synthesize this compound, one would typically start with an amidoxime derived from a protected aminoacetonitrile (B1212223) and react it with pivaloyl chloride (a derivative of pivalic acid).

Direct functionalization of a pre-formed 1,2,4-oxadiazole ring is less common due to the ring's general inertness towards electrophilic attack. nih.gov However, functionalization can be achieved through strategies such as:

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group (e.g., a halogen) is present at the C3 or C5 position, it can be displaced by various nucleophiles. The C5 position is often more susceptible to nucleophilic attack. chim.it

Directed Metalation: While not extensively reported for 1,2,4-oxadiazoles specifically, related azoles can undergo regioselective deprotonation (metalation) using strong bases, followed by quenching with an electrophile. This strategy could potentially be used to functionalize the C5 position.

C-H Activation: Modern transition-metal-catalyzed C-H activation is an emerging strategy for functionalizing heterocycles. For instance, iridium-catalyzed regioselective C-C cross-coupling has been developed for the related 1,2,4-thiadiazoles, suggesting that similar methods could be developed for 1,2,4-oxadiazoles to directly functionalize a C-H bond at a specific position. nih.gov

Synthesis of Advanced Polymeric Architectures Incorporating the 1,2,4-Oxadiazole Unit

The 1,2,4-oxadiazole ring is a valuable building block in polymer chemistry due to its high thermal and chemical stability, and its specific electronic properties. nih.govresearchgate.net Polymers incorporating this heterocycle are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells. nih.govresearchgate.net

A common strategy for synthesizing such polymers is through palladium-catalyzed polycondensation reactions, particularly Suzuki polycondensation. researchgate.net This approach involves the reaction of a dihalo-substituted 1,2,4-oxadiazole monomer with an aromatic diboronic acid or ester monomer.

For example, donor-acceptor-donor type monomers like 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole can be copolymerized with fluorene (B118485) derivatives via Suzuki polycondensation. researchgate.net The resulting polymers exhibit high thermal stability and possess desirable optical and electrochemical properties for use in electronic devices. researchgate.net The 1,2,4-oxadiazole moiety often serves as an electron-transporting and hole-blocking unit within the polymer architecture. researchgate.net

Polymer NameOxadiazole MonomerComonomerBand Gap (eV)Thermal Stability (Td5%, °C)Emission ColorRef
PFBOB3,5-bis(4-bromophenyl)-1,2,4-oxadiazole9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester3.10>335Deep-Blue researchgate.net
PFTOT3,5-bis(5-bromothiophen-2-yl)-1,2,4-oxadiazole9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester2.72>335Blue researchgate.net

This table summarizes the properties of representative polymers incorporating the 1,2,4-oxadiazole unit synthesized via Suzuki polycondensation.

The synthesis of these polymers allows for the fine-tuning of their properties by varying the structure of the oxadiazole monomer and the comonomer, leading to materials with tailored band gaps, emission colors, and charge transport characteristics. researchgate.netacs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netmdpi.com For the 1,2,4-oxadiazole (B8745197) scaffold, these calculations reveal how the arrangement of oxygen and nitrogen atoms within the five-membered ring influences its electronic properties and reactivity. mdpi.com The presence of the electron-donating tert-butyl group at the C5 position and the methanamine group at the C3 position significantly modulates the electronic landscape of the core oxadiazole ring.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, with colors indicating different regions of electrostatic potential. youtube.com Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), susceptible to nucleophilic attack. libretexts.orgwalisongo.ac.id

For the 1,2,4-oxadiazole ring, the nitrogen atoms are generally regions of negative potential, while the oxygen atom is also electronegative. In 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine, the MEP would likely show a significant negative potential around the nitrogen atoms of the oxadiazole ring and the nitrogen of the methanamine group. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential. researchgate.net This charge distribution is critical for understanding non-covalent interactions and the molecule's binding behavior. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a widely used computational method to investigate the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. mdpi.comresearchgate.net Studies on 1,2,4-oxadiazoles have used DFT to explore various thermal and photochemical rearrangements, such as the Boulton-Katritzky rearrangement. nih.govchim.it These computational investigations help to rationalize observed product distributions and reaction pathways by detailing the energetics of intermediates and transition states. nih.gov For a substituted oxadiazole like this compound, DFT could be used to predict its stability and potential rearrangement pathways under different conditions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational preferences of molecules over time. mdpi.comnih.gov For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the tert-butyl and methanamine groups to the rigid oxadiazole ring. This analysis helps to identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). Understanding the conformational landscape is essential as the three-dimensional shape of a molecule often dictates its ability to interact with biological targets. researchgate.net

Structure-Activity Relationship (SAR) Derivations from Theoretical Models

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its activity. nih.gov Theoretical models, such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies, are employed to build predictive models based on a set of known compounds. nih.govresearchgate.net For the 1,2,4-oxadiazole class, SAR studies have identified key structural requirements for various activities. nih.gov For instance, the nature and position of substituents on the oxadiazole ring can dramatically influence its properties. nih.gov The bulky tert-butyl group on this compound would impart specific steric properties, while the methanamine group provides a site for hydrogen bonding. Theoretical SAR models can quantify the impact of these features on molecular properties, guiding the design of new derivatives with tailored characteristics. researchgate.net

Table 2: General SAR Findings for 1,2,4-Oxadiazole Derivatives from Theoretical Models

Substituent PositionSubstituent TypeInfluence on Theoretical Property (e.g., Binding Affinity)
C3Small, polar groups (e.g., -NH2, -OH)Can form key hydrogen bond interactions.
C3Aromatic ringsMay engage in π-π stacking interactions.
C5Bulky, hydrophobic groups (e.g., tert-butyl)Can occupy hydrophobic pockets in binding sites.
C5Halogenated phenyl ringsModulates electronic properties and can form halogen bonds.

Note: This table summarizes general trends observed in SAR studies of the 1,2,4-oxadiazole scaffold and is for illustrative purposes.

In Silico Screening and Virtual Library Design for Oxadiazole Scaffolds

The 1,2,4-oxadiazole ring is a common scaffold used in the design of virtual chemical libraries. researchgate.net In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with a high probability of possessing desired properties. researchgate.net This process often starts with a core structure, such as the 1,2,4-oxadiazole, which is then decorated with a wide variety of virtual substituents. nih.gov These virtual libraries can contain thousands or millions of compounds, which are then filtered and ranked using docking simulations and other computational models. easychair.org This approach accelerates the discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing.

Exploration of Non Clinical Applications and Material Science Relevance

Role of Oxadiazole Moieties as Electron-Transporting and Hole-Blocking Materials in Organic Optoelectronic Devices

The electron-deficient nature of the oxadiazole ring makes it an excellent candidate for use in electron-transporting layers (ETLs) and hole-blocking layers (HBLs) in organic optoelectronic devices. rsc.org This property is crucial for enhancing the efficiency and performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

In OLEDs, oxadiazole derivatives are widely investigated as electron transport materials. acs.org Their function is to facilitate the injection and transport of electrons from the cathode to the emissive layer, while simultaneously blocking the passage of holes from the anode. This confinement of charge carriers within the emissive layer significantly increases the probability of radiative recombination, leading to higher device efficiency. acs.orgaip.org

Several oxadiazole-based molecules have demonstrated superior performance in OLEDs. For instance, 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) was one of the first oxadiazole derivatives used as an electron transport material in a bilayer OLED. acs.org The incorporation of oxadiazole moieties can also impart desirable thermal stability to the materials, a critical factor for the longevity of OLED devices. For example, a novel alcohol-soluble electron-transporting small molecule, ((1,3,4-oxadiazole-2,5-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (OXDPPO), exhibits excellent thermal stability with a high glass transition temperature of 104 °C and a decomposition temperature of 384 °C. rsc.org

The performance of OLEDs can be significantly enhanced by using oxadiazole derivatives as host materials in the emissive layer or as dedicated electron-transporting layers. Research has shown that phosphorescent OLEDs using an oxadiazole derivative as an electron-transporting host can achieve high current efficiencies. aip.org The table below summarizes the performance of some OLEDs incorporating oxadiazole-based materials.

Device Configuration / MaterialRole of OxadiazoleBrightness (cd/m²)Luminous Efficiency (lm/W)External Quantum Efficiency (EQE) (%)
Multilayer LED with 6a as ETMElectron Transport19,000-4
OLED with 19a as ETMElectron Transport / Hole Blocking5,800--
Solution-processed white OLED with OXDPPO as ETLElectron Transport-~70-fold increase-
Phosphorescent OLED with OXD1 hostElectron-Transporting Host--4.01
Phosphorescent OLED with mCP/OXD1 DEMLElectron-Transporting Host--7.06

Table 1: Performance characteristics of selected OLEDs incorporating oxadiazole derivatives. Data sourced from multiple research findings. acs.orgaip.orgrsc.org

The favorable electronic properties of oxadiazoles (B1248032) also translate to applications in organic solar cells. In OSCs, these materials can be used in electron-acceptor moieties to facilitate charge separation and transport, which are critical processes for converting light into electricity. researchgate.netresearchgate.net The energy levels of polymers containing 1,2,4-oxadiazole (B8745197) moieties have been found to be suitable for bulk heterojunction (BHJ) solar cell applications. researchgate.net

For instance, conjugated polymers synthesized by coupling 2,1,3-benzoxadiazole derivatives with donor groups have been investigated for their photovoltaic properties. metu.edu.tr The performance of these OSCs is detailed in the table below.

PolymerAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
P1PC71BM10.33---
P2PC71BM6.43---
P5PC71BM1.63---
Unnamed PolymerPC71BM1.330.684.9540

Table 2: Photovoltaic performance of organic solar cells based on oxadiazole-containing polymers. researchgate.netmetu.edu.tr

Development of Flexible Aromatic Polyimides Incorporating Oxadiazole Diamines

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The incorporation of heterocyclic units like oxadiazoles into the polyimide backbone can further enhance these properties and introduce new functionalities. While specific data on polyimides derived directly from 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine is limited, research on related structures provides valuable insights.

For example, novel poly(benzoxazole imide)s (PBOPIs) have been synthesized from isomeric diamines containing a benzoxazole moiety. These polymers exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org They also demonstrate good mechanical properties, as summarized in the table below.

Poly(benzoxazole imide) SeriesTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PI-a series103–1262.9–3.73.0–6.5
PI-b series103–1262.9–3.73.0–6.5

Table 3: Mechanical properties of poly(benzoxazole imide) films. rsc.org

The introduction of oxadiazole rings into the main chain of aromatic polymers can lead to materials with high thermal oxidative stability. nih.gov These polymers are often rigid due to the delocalization of π-electrons, which can make them insoluble and infusible. nih.gov However, the development of soluble and processable polyimides containing oxadiazole units is an active area of research, aiming to create flexible films for applications in electronics and aerospace.

Investigation of Nonlinear Optical (NLO) Properties of Oxadiazole-Based Systems

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, optical communications, and optical switching. ias.ac.in The design of such materials often involves connecting electron donor and acceptor groups through a π-conjugated bridge to create highly polarized molecules. The oxadiazole ring, with its electron-withdrawing nature, can serve as an effective component in such NLO-active systems.

The NLO properties of newly synthesized 1,3,4-oxadiazole derivatives have been measured using the open-aperture Z-scan technique with 5 ns laser pulses at 532 nm. ias.ac.in This technique allows for the determination of the nonlinear absorption coefficient. One study found that an oxadiazole derivative containing bromine exhibited substantial optical limiting properties, where the optical transmission of the sample is reduced at higher laser intensities. ias.ac.in This material showed a high linear transmission of 83% at the excitation wavelength, which reduced to 54% at the maximum laser intensity, indicating its potential for use in optical limiting devices. ias.ac.in

Utilization as Building Blocks in the Synthesis of Complex Organic Molecules

The 1,2,4-oxadiazole ring is a valuable building block in organic synthesis, offering a stable and versatile scaffold for the construction of more complex molecules. researchgate.netlifechemicals.com Its use as a bioisosteric replacement for ester and amide functionalities has been a significant driver of its application in medicinal chemistry. nih.gov However, its utility extends to the synthesis of a wide range of organic compounds for various applications.

Orthogonally protected oxadiazole-based building blocks, containing both a Boc-protected amine and an ester group, have been prepared in high yields. researchgate.netbenthamdirect.com These bifunctional molecules are amenable to further functionalization and can be integrated into larger molecular architectures, providing access to innovative scaffolds for drug discovery and other areas of chemical research. researchgate.netbenthamdirect.com The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods, including the cyclization of hydrazides and oxidative cyclization. openmedicinalchemistryjournal.com

Applications in Agricultural Chemistry

The 1,2,4-oxadiazole scaffold is extensively explored in the discovery and development of new pesticides. rsc.orgrsc.org Compounds containing this heterocyclic ring have demonstrated a broad spectrum of activity against various agricultural pests. The development of novel N,O-heterocycle-containing compounds with pesticidal properties is a continuous effort in modern crop protection. rsc.orgrsc.org

Oxadiazole derivatives have been shown to exhibit:

Insecticidal activity: For example, they are found in compounds that act as anthranilic diamide insecticides. rsc.org

Fungicidal activity: The 1,2,4-oxadiazole moiety is a valuable structural motif in the synthesis of analogs with fungicidal properties. rsc.org

Nematicidal activity: Certain derivatives have shown efficacy against nematodes. rsc.org

Herbicidal activity: Some oxadiazole-based compounds can act as herbicides. rsc.orgmdpi.com

The biological activity of these compounds makes them important in the development of new plant protection agents. mdpi.com The versatility of the oxadiazole ring allows for the synthesis of a wide range of derivatives with tailored activities for specific agricultural applications. doaj.org

Rational Design of Oxadiazole-Containing Functional Materials

The rational design of functional materials hinges on a deep understanding of structure-property relationships, where specific molecular components are chosen to elicit desired macroscopic properties. In the realm of organic electronics and material science, 1,2,4-oxadiazole derivatives have garnered significant attention due to their inherent thermal and chemical stability, as well as their notable photoluminescence quantum yield. researchgate.net The compound this compound serves as an exemplary scaffold for dissecting the principles behind the rational design of oxadiazole-containing functional materials. This design approach can be deconstructed by analyzing the contributions of its three primary structural components: the 1,2,4-oxadiazole core, the tert-butyl substituent, and the methanamine group.

The 1,2,4-oxadiazole ring is a cornerstone of the molecular architecture, bestowing crucial electronic and stability characteristics. This five-membered heterocycle is recognized as a bioisostere for ester and amide groups, which imparts significant metabolic stability in biological contexts and hydrolytic stability in materials applications. researchgate.net In the domain of material science, the oxadiazole moiety is prized for its electron-accepting nature. researchgate.net This property is fundamental for its use in organic light-emitting diodes (OLEDs) and organic solar cells, where it facilitates electron transport. researchgate.net The inherent dipole moment of the oxadiazole ring can also be leveraged to induce interesting liquid crystal properties in materials. researchgate.net Furthermore, the rigidity and planarity of the oxadiazole ring contribute to favorable molecular packing in the solid state, which is essential for efficient charge transport.

The incorporation of a tert-butyl group at the 5-position of the oxadiazole ring is a strategic design choice that addresses several key material properties. Bulky alkyl groups like tert-butyl are known to enhance the solubility of organic molecules in common solvents, which is a significant advantage for the solution-based processing of thin films for electronic devices. Moreover, the steric hindrance provided by the tert-butyl group can prevent intermolecular aggregation, a phenomenon that often leads to quenching of luminescence in the solid state. This is particularly important for maintaining high photoluminescence quantum yields in materials designed for light-emitting applications. In the context of electron-transporting materials, such as 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), the tert-butyl group has been shown to be a component of efficient electron transport layers in OLEDs.

The methanamine substituent at the 3-position of the oxadiazole ring introduces a functional group with a distinct set of properties that can be exploited in material design. The primary amine group (-NH2) is a versatile reactive handle, allowing for post-synthetic modification of the molecule. This opens up possibilities for grafting the oxadiazole unit onto polymers, surfaces, or other molecular scaffolds to create more complex functional materials. The amine group can also participate in hydrogen bonding, which can influence the intermolecular interactions and, consequently, the self-assembly and morphology of thin films. In the context of electronic properties, while methylamine has been studied for its inhibitory effects on electron transport in biological systems, its role in synthetic electron transport materials is less defined. However, the introduction of an amino group can potentially modulate the electronic properties of the oxadiazole ring, offering a route to fine-tune the energy levels of the material for specific applications. For instance, α-amino 1,3,4-oxadiazoles are considered privileged structures in medicinal chemistry, and late-stage functionalization techniques are being developed for their synthesis, highlighting the importance of the amino group in creating diverse molecular architectures. nih.gov

The synergistic interplay of these three components—the stable, electron-accepting oxadiazole core; the solubility-enhancing and aggregation-preventing tert-butyl group; and the versatile, property-modulating methanamine group—provides a clear illustration of the rational design principles employed in the development of advanced functional materials.

Molecular Component Key Property Contribution Relevance in Functional Materials
1,2,4-Oxadiazole Ring Electron-accepting nature, thermal and chemical stability, high photoluminescence quantum yield, inherent dipole moment.Essential for electron transport in OLEDs and solar cells, contributes to liquid crystalline properties, ensures material durability.
tert-Butyl Group Steric hindrance, increased solubility.Prevents luminescence quenching due to aggregation, facilitates solution-based processing of materials.
Methanamine Group Reactive handle for functionalization, potential for hydrogen bonding, modulation of electronic properties.Allows for covalent linking to other molecules or surfaces, influences molecular packing and self-assembly, enables fine-tuning of energy levels.

Mechanistic Biological Studies of Oxadiazole Scaffolds Excluding Clinical Human Data

In Vitro Studies of Anti-Microbial Properties

There are no specific in vitro studies available that investigate the general anti-microbial properties of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine.

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

No published data was found regarding the inhibitory effects of this compound on the growth of bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, or Escherichia coli.

Antifungal Activity (e.g., Candida albicans)

Specific studies on the antifungal activity of this compound against fungal species like Candida albicans have not been reported in the available scientific literature.

Investigation of Antitubercular Activity in Cellular Models

There is no available research on the investigation of antitubercular activity of this compound in any cellular models.

General Anti-Inflammatory Effects in Cellular Assays (non-clinical models)

No cellular assay data has been published to characterize the general anti-inflammatory effects of this compound in non-clinical models.

Exploratory Anti-Cancer Activities in Cell Lines (in vitro cytotoxicity, not human trials)

There are no published in vitro cytotoxicity studies that explore the anti-cancer activities of this compound in cancer cell lines.

Antioxidant Mechanisms and Radical Scavenging Properties (in vitro studies)

No in vitro studies have been found that investigate the antioxidant mechanisms or radical scavenging properties of this compound.

Ligand-Target Interactions: Computational Docking and Binding Affinity Predictions

Computational docking simulations have been instrumental in predicting the binding affinities and interaction modes of 1,2,4-oxadiazole (B8745197) derivatives with various biological targets. These in silico studies provide a molecular-level understanding of the ligand-receptor complexes, guiding the rational design of new compounds.

Studies on a variety of 1,2,4-oxadiazole derivatives have demonstrated their potential to bind with high affinity to the active sites of several enzymes. For instance, molecular docking analyses of novel 1,2,4-oxadiazole compounds against caspase-3, an enzyme involved in apoptosis, have been performed to elucidate their binding orientations. mdpi.com The conformation with the lowest docking energy is typically selected as the most probable "active" conformation. mdpi.com A strong correlation has been observed between the docking scores and the experimentally determined pIC50 values for these compounds. mdpi.com

In a study involving 1,2,4-oxadiazole derivatives as potential butyrylcholinesterase (BuChE) inhibitors, molecular docking was used to investigate their interaction with the human BuChE enzyme (PDB Code: 1P0I). nih.gov The results indicated that hydrophobic interactions and the lipophilicity of the compounds played a significant role in their binding affinity. nih.gov Similarly, docking studies of 1,2,4-oxadiazole thioether derivatives with xanthine (B1682287) oxidase (XO) and cholinesterases (AChE and BChE) have helped to describe the binding modes of these novel structures to the enzymes. uludag.edu.trresearchgate.net

Furthermore, computational studies on oxazole-linked oxadiazole derivatives have shown a strong and stable binding affinity within the binding site of target protein complexes, effectively blocking the enzyme's active site. nih.gov Molecular dynamics simulations have further confirmed the stability of the ligand-protein complexes over time. nih.gov The versatility of the 1,2,4-oxadiazole ring, with its hydrophilic and electron-donating properties, allows for various non-covalent interactions with enzymes and other biomolecules, contributing to its metabolic stability. mdpi.com

Table 1: Predicted Binding Affinities of Representative 1,2,4-Oxadiazole Derivatives

Compound Series Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Quinazolinone-1,2,4-triazole hybrids PARP-10 -10.4 to -10.8 Not Specified
1,2,4-Oxadiazole thioether derivatives Xanthine Oxidase Not Specified Not Specified
1,3,4-Oxadiazole derivatives Factor Xa (F-Xa) -189.68 to -352.28 (ACE) Arg25, Leu123, Pro124
2,5-disubstituted 1,3,4-oxadiazoles EGFR tyrosine kinase -6.26 to -7.89 Met 769

Enzyme Inhibition Studies (non-human specific targets)

The inhibitory activity of 1,2,4-oxadiazole derivatives has been evaluated against a range of enzymes, demonstrating the scaffold's potential in modulating biological processes. These studies are crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

A series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BuChE). nih.gov Several of these compounds displayed potent inhibitory activities against BuChE with IC50 values in the low micromolar range, and they exhibited greater selectivity for BuChE over acetylcholinesterase (AChE). nih.gov For example, compound 6n from this series was identified as the most potent inhibitor of BuChE with an IC50 value of 5.07 µM. nih.gov The study highlighted that substitutions at specific positions on the phenyl ring of the oxadiazole derivatives significantly influenced their inhibitory potency. nih.gov

In another study, newly synthesized 1,2,4-oxadiazole thioether derivatives were tested for their inhibitory potential against xanthine oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). uludag.edu.trresearchgate.net One of the compounds, 4h , showed more potent inhibition of XO (IC50 = 0.41 µM) and AChE/BChE (IC50 = 0.95 µM / 1.49 µM) than the positive controls. researchgate.net

The 1,2,4-oxadiazole scaffold has also been explored for its potential in developing agents against various pathogens. For instance, derivatives of this scaffold have shown promising results against Leishmania infantum, the protozoan parasite responsible for visceral leishmaniasis. mdpi.com These compounds were found to induce severe morphological damage to the parasites, leading to cell death. mdpi.com Additionally, certain 1,2,4-oxadiazole derivatives have been investigated for their nematocidal activities against plant-parasitic nematodes like Bursaphelenchus xylophilus. researchgate.net

Table 2: Enzyme Inhibition Data for Selected 1,2,4-Oxadiazole Derivatives

Compound Target Enzyme IC50 Value (µM)
6n Butyrylcholinesterase (BuChE) 5.07
6b Butyrylcholinesterase (BuChE) 9.81
6a Butyrylcholinesterase (BuChE) 14.23
4h Xanthine Oxidase (XO) 0.41
4h Acetylcholinesterase (AChE) 0.95
4h Butyrylcholinesterase (BChE) 1.49

Conclusion and Future Research Directions

Summary of Current Understanding of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine Chemistry

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole (B8745197) ring substituted at the 3-position with a methanamine group and at the 5-position with a bulky tert-butyl group. While extensive research on this specific molecule is not widely available in public literature, its chemistry can be inferred from the well-established principles of 1,2,4-oxadiazole derivatives. The core structure consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms, which imparts significant chemical and thermal stability.

The presence of the primary amine group (-CH₂NH₂) makes it a basic compound capable of forming salts, such as the commercially available hydrochloride salt. This functional group is a key site for further chemical modifications. The tert-butyl group provides steric hindrance, which can influence the molecule's reactivity and its interaction with biological targets. The oxadiazole ring itself is electron-deficient and is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability in potential therapeutic applications. researchgate.netnih.gov

Basic chemical data for the hydrochloride salt of the compound is summarized below.

PropertyValue
Molecular FormulaC₇H₁₄ClN₃O
Molecular Weight191.66 g/mol
FormSolid
InChI KeySVGZQFPLGHIYPR-UHFFFAOYSA-N
SMILES StringNCC1=NC(C(C)(C)C)=NO1.[H]Cl

Table 1: Physicochemical Properties of this compound Hydrochloride. sigmaaldrich.com

Emerging Synthetic Challenges and Opportunities for Oxadiazoles (B1248032)

The synthesis of 1,2,4-oxadiazoles has been a subject of considerable research, traditionally relying on methods like the cyclization of O-acylamidoximes from amidoximes and acyl chlorides or carboxylic acids. nih.gov However, these classical methods often require harsh conditions or long reaction times.

Synthetic Challenges:

Harsh Reaction Conditions: Many traditional syntheses require high temperatures or strong acids/bases, which can limit the functional group tolerance of the starting materials.

Byproduct Formation: The 1,3-dipolar cycloaddition of nitrile oxides with nitriles can lead to the formation of undesired dimers and other regioisomers. nih.gov

Limited Availability of Starting Materials: The diversity of commercially available amidoximes or nitriles can sometimes constrain the range of accessible oxadiazole derivatives.

Opportunities for Innovation:

Room-Temperature Synthesis: Recent advancements have focused on developing one-pot synthetic procedures at ambient temperatures, often using superbase media like NaOH/DMSO or inorganic bases, which simplifies protocols and improves accessibility. nih.govmdpi.com

Oxidative Cyclization: New approaches involving the oxidative coupling of N-H and O-H or C-H bonds are emerging, utilizing catalysts like copper or oxidizers such as N-bromosuccinimide (NBS). mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the heterocyclization step. nih.gov

Flow Chemistry: Continuous flow synthesis offers opportunities for safer, more scalable, and efficient production of oxadiazole intermediates and final products.

A comparison of various synthetic approaches is detailed in the table below.

MethodStarting MaterialsConditionsAdvantagesDisadvantages
Classical Cyclization Amidoximes, Acyl Chlorides/AcidsOften requires heat, base/acid catalysisWell-established, versatileHarsh conditions, potential for byproducts
1,3-Dipolar Cycloaddition Nitriles, Nitrile OxidesCan require catalysts (e.g., Platinum)Mild conditions possibleRisk of dimer formation, regioselectivity issues nih.gov
One-Pot Superbase Method Amidoximes, EstersNaOH/DMSO, Room TemperatureSimple, one-pot, mild conditionsCan have long reaction times (4-24h) nih.gov
Oxidative Cyclization Amidines, Methylarenes or N-acyl amidinesCopper-catalyzed or NBS/BaseNovel approach, mild conditions mdpi.comStill under development, substrate scope may be limited mdpi.com
Microwave-Assisted Amidoximes, Acyl derivativesMicrowave IrradiationExtremely short reaction times, good yields nih.govRequires specialized equipment

Table 2: Comparison of Synthetic Methods for 1,2,4-Oxadiazoles.

Future Directions in Material Science Applications for Oxadiazole Derivatives

The inherent chemical and thermal stability, coupled with unique electronic properties, makes the 1,2,4-oxadiazole scaffold a promising platform for advanced materials. nih.gov The aromatic and electron-deficient nature of the ring system is particularly advantageous for applications in electronics and polymer science. researchgate.net

Future research is likely to focus on the following areas:

Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives are excellent electron transporters. By functionalizing the C3 and C5 positions with various chromophores, their quantum efficiency and luminescent properties can be tuned, leading to the development of new materials for more efficient and durable OLED displays. nih.govresearchgate.net

Heat-Resistant Polymers: The thermal stability of the oxadiazole ring makes it an ideal building block for high-performance polymers. Future work will likely involve incorporating oxadiazole units into polymer backbones to create materials for aerospace, automotive, and electronics industries where thermal resistance is critical. nih.gov

Liquid Crystals: The rigid, planar structure of the oxadiazole core can be exploited in the design of novel liquid crystalline materials. By attaching appropriate mesogenic groups, new compounds with specific phase behaviors and electro-optical properties could be developed for display technologies. nih.govresearchgate.net

Organic Photovoltaics (Solar Cells): As favorable electron acceptors, oxadiazole derivatives can be designed to function as acceptor materials in organic solar cells. nih.gov Tailoring their electronic energy levels through synthetic modification is a key area for future exploration to improve power conversion efficiencies.

Prospects for Further Exploration of Mechanistic Biological Roles (excluding human trials)

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities. nih.gov Its primary role is often as a stable bioisosteric replacement for amide or ester groups, which can enhance a molecule's pharmacokinetic profile by preventing hydrolysis. nih.govresearchgate.net

Future preclinical research should focus on elucidating the specific molecular mechanisms through which these derivatives exert their effects:

Enzyme Inhibition: Many oxadiazole-containing compounds act as enzyme inhibitors. Future studies could explore their potential to inhibit novel targets, such as succinate dehydrogenase (SDH) in fungi and nematodes, or various kinases and histone deacetylases (HDACs) implicated in cancer. researchgate.netmdpi.com

Receptor Modulation: The oxadiazole scaffold is capable of participating in hydrogen bonding and other non-covalent interactions within receptor binding pockets. tandfonline.com Further exploration of their roles as agonists or antagonists for nuclear receptors like FXR and PXR, or neurotransmitter receptors like 5-HT₁B/D, could lead to new therapeutic strategies for metabolic or neurological disorders. nih.govnih.gov

Anticancer Mechanisms: Beyond general cytotoxicity, future research should probe specific anticancer mechanisms. Studies have shown that some derivatives can act as tubulin-binding agents or inhibit the epidermal growth factor receptor (EGFR). mdpi.com Investigating their impact on cell cycle progression, apoptosis induction, and specific signaling pathways in various cancer cell lines (e.g., MCF-7, A549) will be crucial. nih.govmdpi.com

Neuroprotection: There is emerging evidence for the neuroprotective potential of 1,2,4-oxadiazole derivatives. researchgate.net Preclinical studies could investigate their ability to inhibit acetylcholinesterase (AChE), modulate monoamine oxidase-B (MAO-B), or reduce oxidative stress in models of neurodegenerative diseases like Alzheimer's. rsc.org

Design Principles for Novel Oxadiazole-Based Scaffolds for Diverse Applications

The versatility of the 1,2,4-oxadiazole ring allows for the strategic design of novel compounds with tailored properties for a range of applications, from medicine to materials science. The core design principle involves the targeted functionalization of the C3 and C5 positions.

Key design principles for future research include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the C3 and C5 positions and correlating these changes with biological activity or material properties is fundamental. For example, introducing electron-withdrawing groups can enhance antitumor activity. mdpi.com

Bioisosterism: Continue to leverage the oxadiazole ring as a metabolically stable replacement for esters and amides to improve the drug-like properties of known pharmacophores. researchgate.net This can enhance stability, modulate lipophilicity, and improve oral bioavailability.

Molecular Hybridization: Combining the 1,2,4-oxadiazole core with other known active scaffolds (e.g., benzimidazole, pyrazole, quinazoline) is a powerful strategy to create hybrid molecules with potentially synergistic or multi-target activities. nih.govmdpi.com

Computational Modeling: Employing molecular docking and other computational tools can help predict the binding modes of oxadiazole derivatives with biological targets, rationalize observed activities, and guide the design of new, more potent compounds. mdpi.comrsc.org This approach saves resources by prioritizing the synthesis of the most promising candidates.

Tuning Physicochemical Properties: The substituents on the oxadiazole ring can be chosen to fine-tune properties such as solubility, lipophilicity (logP), and hydrogen bonding capacity, which are critical for both biological efficacy and material performance. researchgate.nettandfonline.com

By applying these principles, researchers can continue to unlock the vast potential of the 1,2,4-oxadiazole scaffold to develop novel molecules for a wide spectrum of scientific and therapeutic challenges.

Q & A

Basic Research Question

  • ¹H NMR : Key signals include the tert-butyl singlet (~1.3 ppm, 9H), oxadiazole ring protons (8.4–8.5 ppm for aromatic protons adjacent to the ring), and methanamine protons (~3.8 ppm, CH2NH2) .
  • ¹³C NMR : The oxadiazole carbons appear at ~165–170 ppm, while the tert-butyl carbon resonates at ~30 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (C8H14N3O). High-resolution MS confirms exact mass (<5 ppm error) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard) .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for specific antidotes .

How can reaction conditions be optimized to improve the yield of this compound during scale-up?

Advanced Research Question

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency, while methanol improves reductive amination .
  • Catalyst Screening : Test alternatives to NaBH3CN, such as Pd/C under hydrogen, to reduce side products .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

What strategies are employed to evaluate the biological activity of this compound in receptor-binding assays?

Advanced Research Question

  • Target Selection : Screen against S1P receptors or sodium channels, given structural analogs’ activity in neurological studies .
  • Assay Design : Use radiolabeled ligands (e.g., ¹⁸F-labeled compounds) for competitive binding assays. IC50 values are calculated via nonlinear regression .
  • SAR Analysis : Modify the tert-butyl or methanamine groups to assess steric/electronic effects on binding affinity .

How should researchers address discrepancies in spectroscopic data or biological assay results for this compound?

Advanced Research Question

  • Data Validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs or MestReNova). Confirm purity via HPLC .
  • Biological Replicates : Repeat assays under standardized conditions (pH, temperature) to rule out variability.
  • Structural Analog Comparison : Compare with derivatives (e.g., 5-methyl or trifluoromethyl analogs) to identify substituent-specific effects .

What computational methods are suitable for modeling the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., S1P receptors) .
  • DFT Calculations : Analyze electron density maps to assess oxadiazole ring stability and charge distribution .
  • MD Simulations : Run nanosecond-scale simulations (AMBER/CHARMM) to study ligand-receptor dynamics and binding free energy .

How can crystallographic data (e.g., from SHELX-refined structures) resolve ambiguities in the compound’s stereoelectronic properties?

Advanced Research Question

  • X-ray Crystallography : Refine crystal structures using SHELXL to determine bond lengths/angles, confirming planarity of the oxadiazole ring and tert-butyl orientation .
  • Electron Density Maps : Identify potential tautomeric forms or hydrogen-bonding interactions critical for stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.